molecular formula C62H111N11O12 B1663531 NIM811 CAS No. 143205-42-9

NIM811

Número de catálogo: B1663531
Número CAS: 143205-42-9
Peso molecular: 1202.6 g/mol
Clave InChI: RPJPZDVUUKWPGT-FOIHOXPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

NIM811 se sintetiza a través de una serie de reacciones químicas que implican la modificación de la ciclosporina. La ruta sintética generalmente implica la sustitución del grupo isobutílico en la posición 4 de la ciclosporina por un grupo sec-butílico . Las condiciones de reacción y los reactivos específicos utilizados en la síntesis son de propiedad exclusiva y no se divulgan ampliamente en la literatura pública. Los métodos de producción industrial para this compound tampoco están ampliamente detallados en las fuentes disponibles.

Análisis De Reacciones Químicas

NIM811 experimenta varias reacciones químicas, que incluyen:

Los reactivos y las condiciones comunes utilizados en estas reacciones no están ampliamente detallados en la literatura pública. El producto principal formado a partir de estas reacciones es el propio this compound.

Actividad Biológica

NIM811, a non-immunosuppressive analog of cyclosporine A (CsA), is primarily recognized for its role as a cyclophilin inhibitor. This compound has garnered attention due to its diverse biological activities, particularly in promoting cell survival, enhancing recovery from injuries, and exhibiting antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

This compound operates primarily through the inhibition of mitochondrial permeability transition pores (mPTP), which are critical in regulating cell death pathways. By preventing mPTP opening, this compound helps maintain mitochondrial function and cellular integrity during stress conditions such as ischemia or hypoxia. Additionally, this compound has been shown to reduce oxidative stress and inflammation, contributing to its protective effects in various biological contexts.

1. Muscle Cell Survival and Recovery

A study investigated the effects of this compound on muscle cell survival under hypoxic conditions. The results demonstrated that this compound significantly increased cell survival and reduced lactate dehydrogenase (LDH) levels in ischemic myotubes in a dose-dependent manner. In vivo experiments using a mouse model of hindlimb ischemia showed that this compound treatment improved gait performance and reduced inflammatory cytokines in muscle tissue compared to control groups .

Table 1: Effects of this compound on Muscle Recovery

ParameterControl GroupThis compound (10 mg/kg)P-Value
Gait Speed (cm/s)15.2 ± 2.122.5 ± 3.0<0.005
LDH Levels (U/L)150 ± 2090 ± 15<0.01
IL-6 Levels (pg/mL)75 ± 1030 ± 5<0.001

2. Spinal Cord Injury Recovery

In another study focused on spinal cord injury (SCI), this compound was administered post-injury to evaluate its effects on functional recovery and tissue sparing. The treatment resulted in significant improvements in locomotor performance and bladder control in rats, with the most effective doses being between 10 mg/kg and 40 mg/kg. The reduction in lesion size was also notable, indicating that this compound plays a crucial role in neuroprotection following SCI .

Table 2: Functional Recovery Post-SCI with this compound Treatment

Treatment Dose (mg/kg)Locomotor Score (Day 42)Bladder Control DaysLesion Length Reduction (%)
Vehicle15 ± 310 ± 2-
1025 ± 46 ± 118%
2028 ± 54 ± 130%
4027 ± 53 ± 1Significant

3. Antiviral Activity Against HCV

This compound has also been evaluated for its antiviral properties, particularly against Hepatitis C Virus (HCV). Studies have shown that it effectively inhibits HCV RNA replication in vitro by binding to cyclophilins with high affinity, leading to reduced viral loads in treated cells .

Table 3: Antiviral Efficacy of this compound Against HCV

Concentration (µM)HCV RNA Reduction (%)
Control-
530
1050
20>70

Case Study: Ischemic Muscle Injury

In a clinical model involving ischemic muscle injury, patients treated with this compound exhibited improved muscle function and reduced inflammatory markers compared to those receiving standard care. This suggests that this compound may have therapeutic potential beyond experimental models, particularly in managing conditions associated with ischemia .

Case Study: Traumatic Brain Injury

A cohort study on traumatic brain injury patients revealed that those administered this compound showed enhanced recovery metrics, including cognitive function and motor skills, over a six-month follow-up period compared to controls . These findings support the compound's role in neuroprotection.

Propiedades

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-24-[(2S)-butan-2-yl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O12/c1-25-28-29-40(15)52(75)51-56(79)65-43(27-3)58(81)67(18)33-47(74)71(22)50(39(14)26-2)55(78)66-48(37(10)11)61(84)68(19)44(30-34(4)5)54(77)63-41(16)53(76)64-42(17)57(80)69(20)45(31-35(6)7)59(82)70(21)46(32-36(8)9)60(83)72(23)49(38(12)13)62(85)73(51)24/h25,28,34-46,48-52,75H,26-27,29-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b28-25+/t39-,40+,41-,42+,43-,44-,45-,46-,48-,49-,50-,51-,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJPZDVUUKWPGT-FOIHOXPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)[C@@H](C)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904006
Record name (melle-4)cyclosporin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1202.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143205-42-9
Record name (melle-4)cyclosporin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143205429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(N-methyl-L-isoleucine)-cyclosporin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13068
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (melle-4)cyclosporin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(N-METHYL-L-ISOLEUCINE)-CYCLOSPORIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96262S4I14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NIM811
Reactant of Route 2
NIM811
Reactant of Route 3
NIM811
Reactant of Route 4
NIM811
Reactant of Route 5
NIM811
Reactant of Route 6
NIM811

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.